1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
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Overview
Description
1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring substituted with a tert-butylbenzoyl group and a phenylprop-2-en-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the tert-butylbenzoyl group: This step involves the acylation of the piperazine ring using 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Addition of the phenylprop-2-en-1-yl group: This can be done through a Heck reaction, where the piperazine derivative is reacted with a suitable phenylprop-2-en-1-yl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-4-phenylpiperazine: Lacks the tert-butyl group, which may affect its biological activity.
1-(4-methylbenzoyl)-4-phenylpiperazine: Contains a methyl group instead of a tert-butyl group, potentially altering its properties.
1-(4-tert-butylbenzoyl)-4-methylpiperazine: Has a methyl group instead of a phenylprop-2-en-1-yl group, which may influence its reactivity and applications.
Uniqueness
1-(4-tert-butylbenzoyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to the presence of both the tert-butylbenzoyl and phenylprop-2-en-1-yl groups, which can impart distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O/c1-24(2,3)22-13-11-21(12-14-22)23(27)26-18-16-25(17-19-26)15-7-10-20-8-5-4-6-9-20/h4-14H,15-19H2,1-3H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQNXNWOGDAZKK-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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